Bis(1H,1H-perfluorooct-1-yl)amine

CAS No.: 3145-68-4

Cat. No.: VC11688753

Molecular Formula: C16H5F30N

Molecular Weight: 781.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3145-68-4 |

|---|---|

| Molecular Formula | C16H5F30N |

| Molecular Weight | 781.17 g/mol |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)octan-1-amine |

| Standard InChI | InChI=1S/C16H5F30N/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46/h47H,1-2H2 |

| Standard InChI Key | FTLIVFJKISSELN-UHFFFAOYSA-N |

| SMILES | C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Molecular Structure and Nomenclature

Chemical Identity

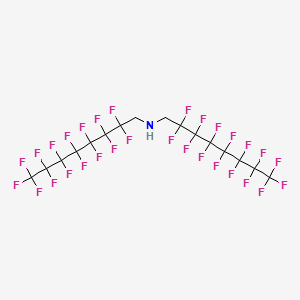

Bis(1H,1H-perfluorooct-1-yl)amine (CAS No. 3145-68-4) is a symmetrically substituted amine featuring two perfluorooctyl groups attached to a central nitrogen atom. Its systematic IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)octan-1-amine, reflects the exhaustive fluorination of its alkyl chains.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₅F₃₀N |

| Molecular Weight | 781.17 g/mol |

| IUPAC Name | As above |

| Standard InChI | InChI=1S/C₁₆H₅F₃₀N/c17-3(...) |

The compound’s structure confers exceptional thermal stability and chemical inertness, typical of PFAS, due to the strong C–F bonds and shielding of the carbon backbone by fluorine atoms.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Bis(1H,1H-perfluorooct-1-yl)amine typically involves nucleophilic substitution reactions between perfluorinated alkyl halides and ammonia or primary amines. For example, perfluorooctyl iodide (C₈F₁₇I) may react with ammonia under controlled conditions to yield the target compound.

Reaction Scheme:

Industrial Scalability

While specific industrial protocols remain proprietary, batch processes using polar aprotic solvents (e.g., dimethylformamide) and catalysts (e.g., silver acetate) are hypothesized to enhance yield. Challenges include managing the high reactivity of perfluoroalkyl halides and ensuring purity amid byproduct formation.

Physicochemical Properties

Table 2: Stability Profile

| Property | Observation |

|---|---|

| Thermal Decomposition | >300°C (predicted) |

| Hydrolytic Stability | Stable in neutral pH |

| Photolytic Reactivity | Resistant to UV degradation |

Solubility and Partitioning

Bis(1H,1H-perfluorooct-1-yl)amine exhibits amphiphilic behavior, with limited water solubility (<1 mg/L) and a high octanol-water partition coefficient (log Kₐₐᵥ >6), predisposing it to bioaccumulation in lipid-rich tissues.

Applications and Industrial Use

Emerging Applications

Ongoing research explores its utility in:

-

Lithium-ion batteries: As a electrolyte additive to enhance thermal stability.

-

Pharmaceuticals: Fluorinated prodrugs with improved bioavailability.

Environmental and Health Implications

Environmental Persistence

Like all PFAS, Bis(1H,1H-perfluorooct-1-yl)amine resists natural degradation, leading to long-term environmental retention. Monitoring studies detect PFAS homologs in groundwater, soil, and Arctic ice, though this specific compound’s environmental prevalence remains unquantified.

Ecotoxicology

Bioaccumulation: Predicted high bioconcentration factors (BCFs) in aquatic organisms.

Toxicity: Limited in vivo data, but structural analogs are linked to hepatotoxicity, endocrine disruption, and immunotoxicity in model organisms.

Table 3: Comparative Toxicity of PFAS

| Compound | EC₅₀ (Fish, mg/L) | Bioaccumulation Factor |

|---|---|---|

| PFOA (Perfluorooctanoic acid) | 12.5 | 950 |

| Bis(1H,1H-perfluorooct-1-yl)amine | Data pending | Predicted >1000 |

Regulatory Status and Future Directions

Research Priorities

-

Analytical Methods: Develop sensitive detection protocols for environmental monitoring.

-

Toxicokinetics: Elucidate absorption, distribution, metabolism, and excretion (ADME) pathways.

-

Alternatives: Design non-persistent fluorinated compounds with similar functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume